

How does SR-4835's potency compare to first-generation CDK inhibitors?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR-4835

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SR-4835 vs. First-Generation CDK Inhibitors: A Potency Comparison

The landscape of cyclin-dependent kinase (CDK) inhibitors has evolved significantly, moving from broad-spectrum agents to highly selective molecules. This guide provides a comparative analysis of the potency of **SR-4835**, a next-generation CDK inhibitor, against first-generation CDK inhibitors, supported by experimental data. This objective comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.

Executive Summary

SR-4835 demonstrates a marked increase in selectivity and potency against its primary targets, CDK12 and CDK13, when compared to first-generation "pan-CDK" inhibitors such as Flavopiridol (Alvocidib) and Roscovitine (Seliciclib). While first-generation inhibitors exhibit activity across a wide range of CDKs, often with lower potency and higher potential for off-target effects, **SR-4835** is a highly selective dual inhibitor.^{[1][2][3]} This targeted approach offers the potential for a more favorable therapeutic window and a reduction in toxicity associated with broad CDK inhibition.

Data Presentation: Potency Comparison

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for **SR-4835** and representative first-generation CDK inhibitors against various CDK subtypes. Lower IC₅₀ values indicate higher potency.

Compound	CDK1	CDK2	CDK4	CDK5	CDK6	CDK7	CDK9	CDK12	CDK13
SR-4835	>10,000 nM	>10,000 nM	>10,000 nM	>10,000 nM	>10,000 nM	>10,000 nM	>10,000 nM	99 nM[2][4][5][6]	4.9 nM (K _d)[4][5]
Flavopiridol	30 nM[1]	170 nM[1]	100 nM[1]	170 nM	60 nM[1]	300 nM[1]	10 nM[1]	-	-
Roscovitine	0.65 μM[7][8]	0.7 μM[7][8]	>100 μM[8]	0.16 μM[8]	>100 μM[8]	0.5 μM[9]	0.8 μM[9]	-	-

Data for Flavopiridol and Roscovitine represent a range of reported IC₅₀ values from various sources. The selectivity of **SR-4835** is evident from its high IC₅₀ values against other CDKs, indicating minimal activity.

Experimental Protocols

The determination of inhibitor potency is crucial for comparative analysis. Below are detailed methodologies for the key experiments cited.

In Vitro Kinase Assays for SR-4835

The potency of **SR-4835** against CDK12 and CDK13 was determined using in vitro radioactive kinase assays.[10]

- Enzymes: Recombinant human CDK12/CycK and CDK13/CycK complexes.
- Substrate: A peptide substrate specific for CDK12/13.

- **Reaction Mixture:** The kinase, substrate, and varying concentrations of **SR-4835** were incubated in a buffer containing 0.2 mM ATP and $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
- **Incubation:** The reaction was carried out for a specified time at a controlled temperature.
- **Detection:** The incorporation of the radiolabeled phosphate into the substrate was measured using a scintillation counter.
- **Data Analysis:** IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase Assays for Flavopiridol

The inhibitory activity of Flavopiridol was assessed using a filter-binding assay.[\[4\]](#)

- **Enzymes:** Baculovirus-expressed GST-CDK1/cyclin B1 (human) complex.
- **Substrate:** Histone H1.
- **Reaction Mixture:** The kinase reaction consisted of 100 ng of the enzyme complex, 1 μg of histone H1, 0.2 μCi $[\gamma\text{-}^{33}\text{P}]\text{ATP}$, and 25 μM ATP in a kinase buffer (50 mM Tris, pH 8.0, 10 mM MgCl_2 , 1 mM EGTA, 0.5 mM DTT).
- **Inhibitor:** Flavopiridol was dissolved in dimethylformamide (DMF) and tested at various concentrations.
- **Termination and Detection:** The reaction was stopped by the addition of 20% trichloroacetic acid (TCA). The TCA precipitates were collected onto GF/C unfilter plates, and the incorporated radioactivity was quantified using a liquid scintillation counter.
- **Data Analysis:** IC₅₀ values were determined through nonlinear regression analysis.

Cell-Free Assays for Roscovitine

The potency of Roscovitine was evaluated in cell-free assays against a panel of CDKs.[\[8\]](#)

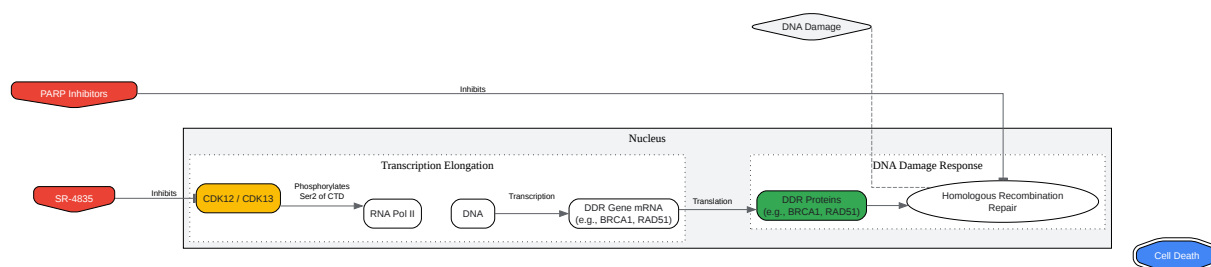
- **Enzymes:** Purified cdc2/cyclin B, cdk2/cyclin A, cdk2/cyclin E, and cdk5/p35.

- Assay Principle: The assays measured the transfer of phosphate from ATP to a specific substrate by the respective CDK.
- Inhibitor: Roscovitine was added at varying concentrations to determine its inhibitory effect.
- Detection: The level of substrate phosphorylation was quantified to determine the enzyme activity.
- Data Analysis: IC50 values were calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualization

SR-4835 Mechanism of Action: Inhibition of CDK12/13 and the DNA Damage Response

SR-4835's selective inhibition of CDK12 and CDK13 has a profound impact on the DNA Damage Response (DDR) pathway. CDK12 and CDK13 are crucial for the transcription of key DDR genes, including BRCA1 and RAD51. By inhibiting these kinases, **SR-4835** disrupts the transcription of these genes, leading to a compromised DDR. This "BRCAness" phenotype sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.[\[10\]](#)[\[11\]](#)

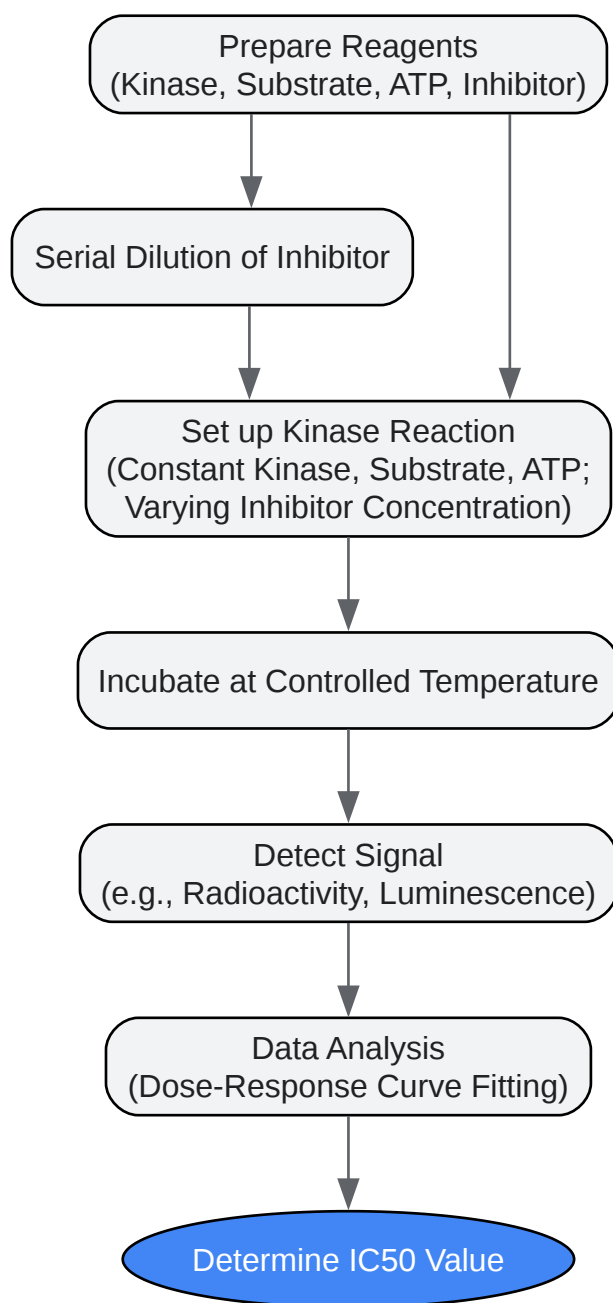


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Caption: **SR-4835** inhibits CDK12/13, disrupting DNA damage response and synergizing with PARP inhibitors.

Experimental Workflow: Determining IC50 using a Kinase Assay

The following diagram illustrates a typical workflow for determining the IC50 value of a CDK inhibitor.



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Caption: A generalized workflow for determining the IC₅₀ of a kinase inhibitor.

Conclusion

SR-4835 represents a significant advancement over first-generation CDK inhibitors, offering high potency and selectivity for CDK12 and CDK13. This targeted approach avoids the broad-spectrum activity of inhibitors like Flavopiridol and Roscovitine, which can lead to off-target

effects and toxicity. The focused mechanism of action of **SR-4835**, particularly its impact on the DNA damage response pathway, presents a promising strategy for targeted cancer therapy, especially in combination with DNA-damaging agents and PARP inhibitors. The provided experimental data and protocols offer a basis for the objective comparison of these compounds in a research and development setting.

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- To cite this document: BenchChem. [How does SR-4835's potency compare to first-generation CDK inhibitors?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610978#how-does-sr-4835-s-potency-compare-to-first-generation-cdk-inhibitors]

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